molecular formula C9H8Cl2FN3O B1472153 [5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1795488-66-2

[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B1472153
CAS No.: 1795488-66-2
M. Wt: 264.08 g/mol
InChI Key: XWJDFLQIZBPXPZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at position 5 with a 4-chloro-2-fluorophenyl group and at position 3 with a methanamine moiety, forming a hydrochloride salt.

Properties

IUPAC Name

[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O.ClH/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)14-15-9;/h1-3H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDFLQIZBPXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is generally synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For the 5-(4-chloro-2-fluorophenyl) substitution, the aryl moiety is introduced via the corresponding substituted benzoic acid or acid chloride.

A representative synthetic route includes:

  • Nitration of 4-chlorophenol to obtain 4-chloro-2-nitrophenol,
  • Reduction to 2-amino-4-chlorophenol,
  • Conversion to a urea derivative via reaction with sodium cyanate,
  • Cyclization with hydrazine hydrate to form hydrazinecarboxamide intermediates,
  • Condensation with aromatic aldehydes to form oxadiazole analogues (example from related oxadiazole synthesis).

Although this example is for a 1,3,4-oxadiazole, similar cyclization chemistry applies to 1,2,4-oxadiazoles with appropriate modifications.

Introduction of the Methanamine Group

The methanamine substituent at the 3-position of the oxadiazole ring can be introduced by:

  • Starting from a chloromethyl-substituted oxadiazole intermediate,
  • Nucleophilic substitution with ammonia or amine sources to replace the chlorine with an amine group,
  • This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) at ambient or elevated temperatures to facilitate substitution.

Formation of the Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances:

  • Solubility in aqueous media,
  • Stability during storage and handling,
  • Purity of the final compound.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitration of 4-chlorophenol HNO3 / H2SO4, 0°C to RT ~85 Produces 4-chloro-2-nitrophenol
Reduction of nitrophenol Sn/HCl, reflux ~90 Yields 2-amino-4-chlorophenol
Urea formation Sodium cyanate, glacial acetic acid, RT ~80 Forms 1-(5-chloro-2-hydroxyphenyl)urea
Cyclization with hydrazine hydrate Reflux in ethanol, 24 h ~75 Produces hydrazinecarboxamide intermediate
Condensation with aldehyde Water/ethanol, sodium bisulfite, reflux 8-10 h ~70 Yields oxadiazole derivatives
Chloromethyl substitution Chloromethylation reagents, DMF, RT ~90 Forms chloromethyl-oxadiazole intermediate
Amination Ammonia or amine, DMF, RT ~85 Produces methanamine-substituted oxadiazole
Hydrochloride salt formation HCl in ethanol or ether, RT Quantitative Enhances solubility and stability

Yields are approximate values derived from analogous oxadiazole syntheses and related literature.

Research Findings and Analytical Characterization

  • The final compound is characterized by spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
  • The hydrochloride salt form shows improved aqueous solubility and chemical stability compared to the free amine, facilitating its use in pharmaceutical research.
  • Crystallographic studies of related oxadiazole derivatives demonstrate the stability of the oxadiazole ring and its substitution pattern, which is critical for biological activity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome
Oxadiazole ring formation Amidoximes + acid derivatives; cyclization Constructs 1,2,4-oxadiazole core
Aryl substitution Substituted benzoic acids or aldehydes Introduces 4-chloro-2-fluorophenyl group
Methanamine introduction Chloromethyl intermediate + ammonia/amine Adds methanamine substituent
Hydrochloride salt formation HCl in suitable solvent Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Phenyl Substituents

Table 1: Positional Isomers of Halogen-Substituted Phenyl Analogs
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key References
[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 4-Cl, 2-F $ C9H8ClF N_3O \cdot HCl $ 246.09 (est.) Not specified
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2-F $ C9H9ClFN_3O $ 229.64 1798733-31-9
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 4-F $ C9H9ClFN_3O $ 229.64 1443424-87-0
[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-F $ C9H9ClFN_3O $ 229.64 1607248-12-3
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Cl $ C9H9ClN_3O $ 210.64 885953-64-0

Key Observations :

  • Halogen Position: The 4-chloro-2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs. For example, the 2-fluorophenyl analog (CAS 1798733-31-9) lacks chlorine, reducing lipophilicity .
  • Activity Implications : Fluorine at the 2-position may enhance metabolic stability compared to para-substituted analogs, as seen in related oxadiazole-based drug candidates .

Modifications to the Oxadiazole Core

Table 2: Oxadiazole Core Substitutions
Compound Name Oxadiazole Substitution Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound Methanamine $ C9H8ClF N_3O \cdot HCl $ 246.09 (est.) Not specified
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride Methyl $ C{10}H{11}Cl2N3O $ 260.12 1427379-58-5
N-methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Nitrofuryl $ C8H9ClN4O4 $ 260.64 Not specified

Key Observations :

  • Methanamine vs. Methyl : The methanamine group in the target compound provides a primary amine for salt formation (e.g., hydrochloride), improving aqueous solubility compared to methyl-substituted analogs like CAS 1427379-58-5 .

Pharmacological and Physicochemical Data

Table 3: Selected Physicochemical Properties
Compound Name Melting Point (°C) NMR Shifts (1H, DMSO-d6) HRMS (ESI) [M+H]+
N-methyl-1-[5-(5-nitro-2-furyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 229–129.5 δ 9.99 (s), 7.97 (dd), 4.52 (s), 2.68 (s) 225.0623 (calcd/found)
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Not reported Not reported Not reported
[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Not reported Not reported Not reported

Key Observations :

  • Spectroscopic Trends : Aromatic protons in halogenated phenyl analogs typically resonate between δ 7.0–8.0 ppm, while methanamine protons appear near δ 4.5–5.0 ppm .
  • Thermal Stability : The nitro-furyl analog () exhibits a broad melting range, suggesting polymorphism or impurities, whereas hydrochloride salts generally have sharper melting points .

Biological Activity

[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS Number: 1795488-66-2) is a compound that belongs to the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClF2N3O, featuring a chlorinated aromatic ring and an oxadiazole moiety. Its structural characteristics suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundTarget Cell LinesIC50 (µM)
5aMCF-70.65
5bU-9372.41
5cHeLa1.20

These compounds induce apoptosis through mechanisms involving p53 activation and caspase-3 cleavage, suggesting that this compound may exhibit similar properties due to its structural analogies with other oxadiazole derivatives .

Antimicrobial Activity

The oxadiazole scaffold has been associated with antimicrobial properties. In vitro studies indicate that derivatives can inhibit the growth of bacteria and fungi. For example, compounds with similar structures have demonstrated effectiveness against resistant strains of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antimalarial Activity

Research has also explored the antimalarial potential of oxadiazole derivatives. A related compound was shown to significantly suppress the growth of Plasmodium falciparum in vitro and improve survival rates in infected murine models. The compound's ability to target multiple stages of the parasite lifecycle is particularly promising for therapeutic development against malaria .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds activate apoptotic pathways by upregulating pro-apoptotic factors like p53 and downregulating anti-apoptotic proteins.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced cancer cell viability.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial membranes or inhibit essential biosynthetic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, revealing significant dose-dependent responses.
  • In Vivo Studies : Animal models treated with oxadiazole-based compounds showed reduced tumor sizes compared to controls, indicating potential for clinical application in oncology.

Q & A

Q. What are the optimal synthetic routes for [5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of precursor amidoximes with activated carboxylic acid derivatives. Key steps include:

  • Amidoxime Formation: Reacting 4-chloro-2-fluorobenzonitrile with hydroxylamine hydrochloride under reflux (ethanol, 70°C, 6–8 h) to yield the amidoxime intermediate.
  • Oxadiazole Cyclization: Using EDCI or DCC as coupling agents in dichloromethane (20–25°C, 8–12 h) to form the oxadiazole ring .
  • Salt Formation: Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.

Yield Optimization Strategies:

  • Catalyst Screening: Test alternatives to EDCI (e.g., HATU, TBTU) to reduce side reactions.
  • Solvent Effects: Compare polar aprotic solvents (DMF, acetonitrile) to dichloromethane for improved cyclization efficiency.
  • Temperature Control: Lower temperatures (0–5°C) during cyclization may reduce decomposition.
  • Purification: Use flash chromatography (silica gel, eluent: 5–10% methanol in DCM) or recrystallization (ethanol/water) to enhance purity .

Q. How can researchers reliably characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the oxadiazole ring (δ 8.2–8.5 ppm for H on oxadiazole) and aromatic substituents (δ 7.3–7.8 ppm for chloro-fluorophenyl protons) .
  • Mass Spectrometry: HRMS (ESI+) should show [M+H]+^+ at m/z 256.05 (calculated for C9_9H8_8ClF2_2N3_3O).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (SHELX programs recommended for refinement) .
  • Thermal Analysis: DSC/TGA to determine melting point (~200–220°C) and decomposition profile .

Critical Parameters:

  • Ensure anhydrous conditions during salt formation to avoid hydrate impurities.
  • Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Primary Screens:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} values.
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the oxadiazole’s hydrogen-bonding capacity .

Experimental Design Tips:

  • Include positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: SAR Strategies:

  • Substituent Variation: Synthesize analogs with substituents at the 4-chloro-2-fluorophenyl group (e.g., 4-Bromo-2-fluoro) to assess electronic effects on membrane permeability .
  • Oxadiazole Modifications: Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to evaluate ring stability and target affinity .
  • Amine Functionalization: Introduce methyl or acetyl groups to the methanamine moiety to study steric effects on target binding .

Data Interpretation:

  • Correlate logP (measured via shake-flask method) with antimicrobial potency to identify optimal lipophilicity ranges .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Common Contradictions:

  • Discrepancies in IC50_{50} values may arise from differences in assay conditions (e.g., serum concentration, pH).

Resolution Workflow:

Cross-Validation: Replicate assays in parallel using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets .

Metabolic Stability: Assess compound degradation in assay media (LC-MS monitoring) to rule out false negatives .

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer: Approaches:

  • Docking Simulations: Use AutoDock Vina or Schrödinger to model interactions with bacterial DNA gyrase (PDB: 1KZN). Focus on π-stacking between oxadiazole and Tyr-122 .
  • DFT Calculations: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations: Simulate dynamics in lipid bilayers to predict membrane permeability .

Validation:

  • Compare computational results with mutagenesis data (e.g., alanine scanning of target proteins) .

Q. What are the best practices for evaluating the compound’s stability under various experimental conditions?

Methodological Answer: Stability Protocols:

  • pH Stability: Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC over 24–72 h .
  • Thermal Stability: Store solid samples at 4°C, 25°C, and 40°C for 1 month; analyze for polymorphic transitions .
  • Light Sensitivity: Expose to UV (254 nm) and visible light; quantify photodegradation products .

Mitigation Strategies:

  • Use amber vials for light-sensitive samples.
  • Lyophilize for long-term storage if aqueous solubility permits .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
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[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

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